molecular formula C8H6BrFO3 B2531994 3-Bromo-5-fluoro-4-methoxybenzoic acid CAS No. 445019-47-6

3-Bromo-5-fluoro-4-methoxybenzoic acid

Cat. No.: B2531994
CAS No.: 445019-47-6
M. Wt: 249.035
InChI Key: DIHPLBXMGUGUPO-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-methoxybenzoic acid is a chemical compound with the CAS Number: 445019-47-6 . It has a molecular weight of 249.04 and is typically in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H6BrFO3/c1-13-7-5 (9)2-4 (8 (11)12)3-6 (7)10/h2-3H,1H3, (H,11,12) .


Chemical Reactions Analysis

As mentioned earlier, similar compounds like 3-Fluoro-4-methoxybenzoic acid can undergo various reactions, including Fischer esterification . The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group .


Physical and Chemical Properties Analysis

This compound has a melting point of 158-160 degrees Celsius . It is typically stored at room temperature .

Scientific Research Applications

Synthesis and Organic Transformations

Research in organic synthesis often explores the creation and manipulation of complex molecules for various applications, including drug development and material science. For instance, a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, has been developed. This synthesis involves cross-coupling reactions that could be analogous to reactions involving 3-Bromo-5-fluoro-4-methoxybenzoic acid, highlighting the importance of such compounds in pharmaceutical manufacturing processes (Qiu et al., 2009).

Environmental Impact and Degradation

The environmental fate and degradation of brominated compounds, including those similar in structure to this compound, are crucial areas of research. Studies on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) reveal their formation during combustion of brominated flame retardants and their toxicological similarity to chlorinated analogs. This research underscores the environmental and health implications of the release and persistence of such compounds in the environment (Mennear & Lee, 1994).

Analytical and Detection Methods

The development of analytical methods to determine antioxidant activity, such as those discussed by Munteanu and Apetrei (2021), could be applied to study the properties of this compound. Understanding these properties is essential for assessing the compound's potential applications in medicine, pharmacy, and food engineering (Munteanu & Apetrei, 2021).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Relevant Papers Several papers have been published on similar compounds. For example, a study on 3,5-Dialkoxypyridine analogues of bedaquiline found them to be potent antituberculosis agents . Another study synthesized, characterized, and conducted a pharmacological screening of new 1,3,4-oxadiazole derivatives possessing a 3-fluoro-4-methoxyphenyl moiety . These studies suggest potential applications for compounds similar to 3-Bromo-5-fluoro-4-methoxybenzoic acid in medicinal chemistry and biochemistry research .

Properties

IUPAC Name

3-bromo-5-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHPLBXMGUGUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445019-47-6
Record name 3-bromo-5-fluoro-4-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5.8 g of the product obtained in step 2 were dissolved in 100 ml of a mixture of THF and water (9:1), 1.06 g (44.1 mmol) of lithium hydroxide were added and the mixture was stirred for 3 days. The solvent was evaporated and the residue was purified by preparative RP HPLC (water/ACN gradient). 2.9 g of the title compound were obtained.
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